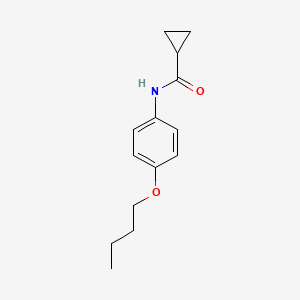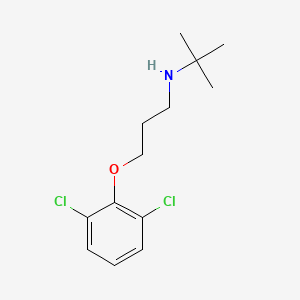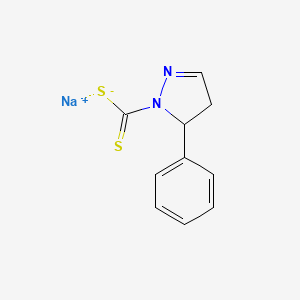
N-(4-butoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)cyclopropanecarboxamide, also known as BPC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BPC belongs to the class of cyclopropane carboxamides and has been found to exhibit interesting biological properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(4-butoxyphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. This compound has been found to modulate the activity of glutamate receptors, which play a key role in synaptic plasticity and learning and memory. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. This compound has also been found to increase the levels of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation. This compound has been found to reduce oxidative stress and inflammation, two processes that are implicated in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-butoxyphenyl)cyclopropanecarboxamide in scientific research is its relatively low toxicity. This compound has been found to have a high safety profile and does not exhibit significant side effects at the doses used in laboratory experiments. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-butoxyphenyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its efficacy in animal models of these diseases. Another area of interest is the potential use of this compound in the enhancement of cognitive function in healthy individuals. Further studies are needed to determine the optimal dose and duration of this compound treatment for this application. Finally, there is also potential for the development of novel analogs of this compound with improved properties for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-butoxyphenyl)cyclopropanecarboxamide involves the reaction of 4-butoxyaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a relatively straightforward process and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(4-butoxyphenyl)cyclopropanecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit interesting properties such as neuroprotective effects and the ability to enhance cognitive function. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-10-17-13-8-6-12(7-9-13)15-14(16)11-4-5-11/h6-9,11H,2-5,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRRPDAFTSGLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4937983.png)
![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)

![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)


![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)

